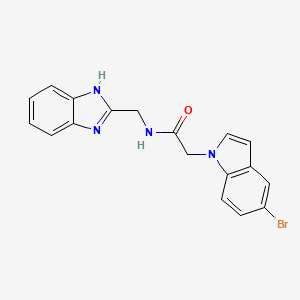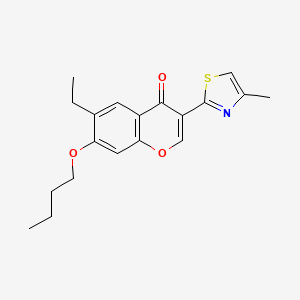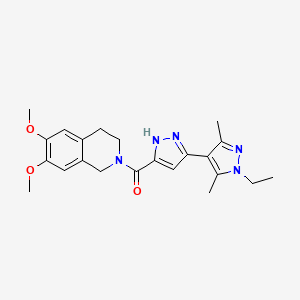![molecular formula C21H19NO6 B11153323 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11153323.png)
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-2-oxo-2H-chromen-7-yl acetate and N-[(benzyloxy)carbonyl]glycine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. It can also interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 7-amino-4-methylcoumarin
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features, such as the presence of the benzyloxycarbonyl group, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
特性
分子式 |
C21H19NO6 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(4-ethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H19NO6/c1-2-15-10-19(23)28-18-11-16(8-9-17(15)18)27-20(24)12-22-21(25)26-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,25) |
InChIキー |
KHWJOSJSJOOSGY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153254.png)
![2-[2-({4-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid](/img/structure/B11153259.png)
![3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one](/img/structure/B11153262.png)

![methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153270.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-chlorophenyl)acetamide](/img/structure/B11153278.png)

![(3beta)-cholest-5-en-3-yl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11153294.png)
![N-(2-Cyanoethyl)-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-phenylacetamide](/img/structure/B11153300.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153306.png)
![N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11153313.png)
![2-chloro-3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153319.png)
![N-(4-tert-butylphenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11153324.png)
